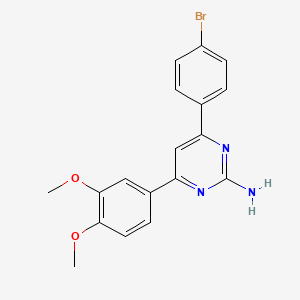
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as BMPA, is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. BMPA is a member of the pyrimidin-2-amine family, which is a class of compounds that has been studied extensively in the fields of medicinal chemistry and drug discovery. BMPA has a unique structure that offers several advantages over other small molecules, including its ability to bind to a variety of receptors, its low toxicity, and its relative stability in the body.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been used in various scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug metabolism. This compound has also been used in the study of cancer and other diseases, as well as in the development of new therapeutic agents.
Wirkmechanismus
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to a variety of receptors, including the androgen receptor, the progesterone receptor, and the estrogen receptor. It has also been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogen. By binding to these receptors and inhibiting aromatase, this compound can affect the regulation of hormones in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to have an anti-tumor effect in animal models. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to weight loss. In addition, this compound has been shown to have an effect on the regulation of hormones, which can lead to changes in reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to bind to a variety of receptors, and its relative stability in the body. The main limitation of using this compound in laboratory experiments is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
Future research on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could focus on its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its effects on hormone regulation and metabolism. Additionally, further research could be conducted on the synthesis of this compound, in order to make it more widely available. Finally, further research could be conducted on the development of new therapeutic agents based on this compound.
Synthesemethoden
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in several ways. One approach is a multi-step synthesis that involves the reaction of 4-bromobenzaldehyde and 2-methoxybenzaldehyde, followed by the condensation of the resulting product with pyrimidine. Another approach is a one-step synthesis that involves the direct reaction of 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and pyrimidine. This approach is more efficient and requires fewer steps than the multi-step synthesis.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZLOUJKOCGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)




